molecular formula C19H22N4O2S B1236133 4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester

4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester

Cat. No. B1236133
M. Wt: 370.5 g/mol
InChI Key: JYHJDKYRRNJQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[[[2-(3-pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Selective Reagent for Removal and Recovery of Certain Anions

4-Aminobenzoic acid, a related compound, was synthesized and tested for its ability to selectively precipitate anions, reacting readily with oxyanions of Group VIB and vanadium. This suggests potential applications in water treatment and analytical chemistry for related compounds like 4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester (Heininger & Meloan, 1992).

Synthesis of Functionalized Pyridines

Research has shown the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from related compounds, indicating that derivatives of 4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester could be used in the synthesis of novel pyridine-based compounds with potential applications in pharmaceuticals and organic chemistry (Mekheimer, Mohamed, & Sadek, 1997).

Structural Investigation of Triorganostannyl Esters

Triorganostannyl esters of related aminobenzoic acids have been synthesized and structurally investigated, implying potential applications in the study of organometallic compounds and coordination chemistry (Tzimopoulos et al., 2010).

Synthesis of Piperidine and Pyrrolizidine Derivatives

The compound has potential use in the synthesis of various cyclic compounds such as piperidines and pyrrolizidines, which are significant in medicinal chemistry and natural product synthesis (Back & Nakajima, 2000).

Resin for Removal of Chromate from Water

A resin based on a similar compound demonstrated a preference for Cr(VI) oxyanions, indicating potential applications in environmental remediation and water purification technologies (Heininger & Meloan, 1992).

Synthesis of Benzoylguanidine Na+/H+ Antiporter Inhibitors

Compounds with similar structures have been synthesized as potential benzoylguanidine Na+/H+ antiporter inhibitors, indicating possible applications in cardiac ischemia treatment (Baumgarth, Beier, & Gericke, 1997).

properties

Product Name

4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

methyl 4-[(2-pyridin-3-ylpiperidin-1-yl)carbamothioylamino]benzoate

InChI

InChI=1S/C19H22N4O2S/c1-25-18(24)14-7-9-16(10-8-14)21-19(26)22-23-12-3-2-6-17(23)15-5-4-11-20-13-15/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H2,21,22,26)

InChI Key

JYHJDKYRRNJQCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NN2CCCCC2C3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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